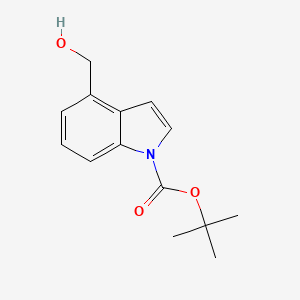

tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate

Vue d'ensemble

Description

Tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate, more commonly known as BHICA, is an organic compound that is found in a variety of natural and synthetic materials. BHICA is a derivative of indole-1-carboxylic acid, which is a common precursor in the synthesis of many organic compounds. BHICA is a versatile and useful compound that is used in a variety of scientific research applications, including organic synthesis and biochemistry.

Applications De Recherche Scientifique

Antioxidant Research

Research on synthetic phenolic antioxidants, which share some structural similarities with tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate, highlights their widespread use in various industrial and commercial products to retard oxidative reactions and prolong product shelf life. These studies provide insights into the environmental occurrence, human exposure, and toxicity of such compounds, suggesting potential research angles for this compound in understanding its behavior and impact in similar contexts (Liu & Mabury, 2020).

Environmental Science and Biodegradation

Research on the decomposition and biodegradation of organic compounds, such as methyl tert-butyl ether (MTBE) and tert-butyl alcohol, in environmental settings suggests a related area of application for this compound. These studies explore the mechanisms and efficiency of microbial degradation and the fate of these compounds in soil and groundwater, indicating the potential for exploring the environmental fate and biodegradability of this compound (Hsieh et al., 2011).

Organic Synthesis and Catalysis

The role of certain tert-butyl compounds in organic synthesis, particularly as intermediates in the synthesis of complex molecules, is well-documented. This suggests potential research applications for this compound in the development of new synthetic routes, catalysis, and the production of pharmaceuticals and fine chemicals. Research on similar compounds has explored their use in synthesizing drugs and other value-added chemicals, indicating a likely area of application for this compound in facilitating or improving synthetic processes (Mi, 2015).

Mécanisme D'action

Mode of Action

Compounds with similar structures have been used as probes for nmr studies of macromolecular complexes . The tert-butyl group, due to its three chemically identical methyl groups, exhibits exceptionally narrow and intense NMR signals even when attached to large proteins or complexes .

Propriétés

IUPAC Name |

tert-butyl 4-(hydroxymethyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-7-11-10(9-16)5-4-6-12(11)15/h4-8,16H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSQCCTUAQIQMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90478577 | |

| Record name | tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

220499-12-7 | |

| Record name | 1,1-Dimethylethyl 4-(hydroxymethyl)-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220499-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

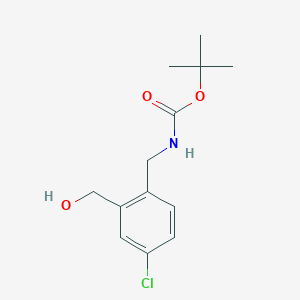

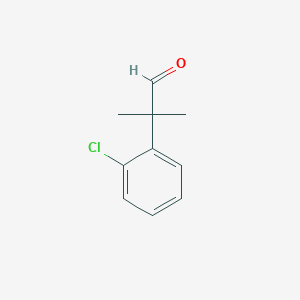

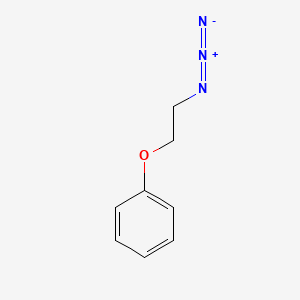

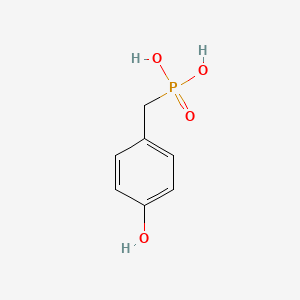

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,4R,5R,6aS)-4-((R,E)-4-(3-Chlorophenoxy)-3-hydroxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1340160.png)